molecular formula C3H5ClO B1320126 3-Chlorooxetane CAS No. 4741-80-4

3-Chlorooxetane

Cat. No. B1320126
CAS RN: 4741-80-4
M. Wt: 92.52 g/mol
InChI Key: JHXMBKTYQFGDQM-UHFFFAOYSA-N
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Description

3-Chlorooxetane is a chemical compound with the molecular formula C3H5ClO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3-Chlorooxetane has been reported in the literature. For instance, Carreira and co-workers developed a general procedure for the synthesis of 3-aryloxetan-3-ols from halogenated aromatic species, through a halogen–lithium exchange and then addition to oxetan-3-one .


Molecular Structure Analysis

The molecular structure of 3-Chlorooxetane consists of a four-membered oxetane ring with a chlorine atom attached . The average mass of 3-Chlorooxetane is 92.524 Da and its monoisotopic mass is 92.002892 Da .


Chemical Reactions Analysis

The four-membered oxetane ring in 3-Chlorooxetane has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .


Physical And Chemical Properties Analysis

3-Chlorooxetane has a density of 1.2±0.1 g/cm³, a boiling point of 134.2±15.0 °C at 760 mmHg, and a vapor pressure of 10.1±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 35.6±3.0 kJ/mol and a flash point of 44.2±14.4 °C . The index of refraction is 1.442 and the molar refractivity is 20.4±0.4 cm³ .

Scientific Research Applications

Synthesis of New Oxetane Derivatives

3-Chlorooxetane plays a crucial role in the synthesis of new oxetane derivatives. These derivatives are valuable in various fields, including medicinal chemistry, due to their unique chemical properties. The ability to manipulate the oxetane ring opens up possibilities for creating compounds with specific characteristics desired in drug development .

Medicinal Chemistry and Drug Design

In medicinal chemistry, 3-Chlorooxetane is used as a building block for designing drugs. It serves as a polar, low molecular weight motif that can replace methylene, methyl, gem-dimethyl, and carbonyl groups. This substitution often results in improved chemical properties of the target molecules, making them more effective as potential drugs .

Bioisostere Development

The compound is investigated for its potential as a bioisostere, particularly as a replacement for benzophenone in drug molecules. Bioisosteres are compounds that can mimic the biological properties of another while possibly offering enhanced stability or different pharmacokinetic profiles .

Physicochemical Property Modification

3-Chlorooxetane is studied for its effects on the physicochemical properties of drug-like molecules. By incorporating it into the structure of these molecules, researchers can potentially improve solubility, stability, and overall drug-likeness .

Ring Expansion Methodology

The compound is utilized in ring expansion methodologies where it undergoes transformation to form larger cyclic structures. This process is essential in synthesizing various cyclic compounds, which have applications ranging from materials science to pharmaceuticals .

Computational Chemistry

In computational chemistry, 3-Chlorooxetane is modeled to understand its reactivity and interaction with other molecules. This helps in predicting the outcomes of chemical reactions involving oxetane rings and aids in the design of new compounds with desired properties .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3-Chlorooxetane . Personal protective equipment, including chemical impermeable gloves, should be used and adequate ventilation should be ensured .

Future Directions

Oxetanes, including 3-Chlorooxetane, have received enormous interest in medicinal chemistry as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . As a result, these units have been widely adopted in medicinal chemistry programs in recent years . These recent studies have relied on both established synthetic methods and development of numerous new methodologies for oxetane synthesis and incorporation . Accordingly, a number of novel methods have been developed to access oxetane-containing compounds . At the same time, there have been significant advances in utilizing the reactivity of oxetanes in the synthesis of complex molecules .

Mechanism of Action

Target of Action

3-Chlorooxetane is a type of oxetane, a class of four-membered cyclic ethers Oxetanes in general have been used in medicinal chemistry as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups . They often improve the chemical properties of target molecules for drug discovery purposes .

Mode of Action

The mode of action of 3-Chlorooxetane involves its interaction with its targets, leading to changes in the structure and function of the target moleculesOxetanes are known to afford compounds with enhanced properties: improved metabolic stability, solubility, and lipophilicity is often observed, while also increasing the sp3-content (fsp3) of a target compound .

Biochemical Pathways

It’s known that oxetanes can be accessed from corresponding carbonyl compounds through initial formation of the epoxide followed by ring opening . This process involves the use of trimethyloxosulfonium iodide and sodium anion of an NTs-sulfoximine . The formation of the oxetane ring from an epoxide requires activation energy, therefore, moderate heating is required .

Pharmacokinetics

Oxetanes are known to improve the metabolic stability, solubility, and lipophilicity of compounds, which could potentially enhance their bioavailability .

Result of Action

The incorporation of oxetane motifs into molecules is known to enhance their properties, potentially leading to improved efficacy of the resulting compounds .

Action Environment

The action of 3-Chlorooxetane can be influenced by various environmental factors. For instance, the formation of the oxetane ring from an epoxide requires activation energy, indicating that temperature can influence the compound’s action . Furthermore, the solvent used can also affect the reactions involving oxetanes .

properties

IUPAC Name

3-chlorooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c4-3-1-5-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXMBKTYQFGDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598801
Record name 3-Chlorooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4741-80-4
Record name 3-Chlorooxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4741-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxetane, 3-chloro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key characteristics of poly(3-chlorooxetane) as described in the research?

A1: The research demonstrates that 3-chlorooxetane can be polymerized using a specific catalyst system (triethylaluminum, acetylacetone, and water) []. The resulting polymer, poly(3-chlorooxetane), is described as a "resilient elastomer of high molecular weight" [] with a glass transition temperature (Tg) of -23°C []. This means the polymer exhibits rubbery properties at temperatures above -23°C and transitions to a more glassy state below this temperature. Additionally, the research highlights the polymer's stability against isomerization to polyepichlorohydrin, its structural isomer [].

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